8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
CAS No.: 1105190-08-6
Cat. No.: VC2784726
Molecular Formula: C13H14N4O3
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
![8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione - 1105190-08-6](/images/structure/VC2784726.png)
Specification
CAS No. | 1105190-08-6 |
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Molecular Formula | C13H14N4O3 |
Molecular Weight | 274.28 g/mol |
IUPAC Name | 8-(4-ethoxyphenyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazine-3,4-dione |
Standard InChI | InChI=1S/C13H14N4O3/c1-2-20-10-5-3-9(4-6-10)16-7-8-17-12(19)11(18)14-15-13(16)17/h3-6H,2,7-8H2,1H3,(H,14,18) |
Standard InChI Key | OAVARTGKOTYGGA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |
Canonical SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NNC(=O)C3=O |
Introduction
Chemical Structure and Properties
Structural Features
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione contains a fused bicyclic system with an imidazole ring fused to a triazine ring. The molecule includes several key structural elements:
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Two carbonyl groups at positions 3 and 4 (dione functionality)
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A 4-ethoxyphenyl substituent at position 8
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Partial saturation of the ring system (tetrahydro)
The compound belongs to a broader class of heterocyclic compounds known as imidazo[2,1-c] triazines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Physical and Chemical Properties
Based on structural analysis and comparable compounds in the same series, the following physicochemical properties can be attributed to 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione:
The presence of the ethoxy group on the phenyl ring enhances the compound's lipophilicity compared to unsubstituted analogs, potentially influencing its membrane permeability and pharmacokinetic properties .
Synthesis Methodologies
General Synthetic Routes
The synthesis of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione likely follows similar pathways to those established for analogous compounds in this class. Based on published synthetic routes for related structures, potential synthesis methods include:
Multi-step Organic Reactions
The synthesis typically involves multi-step organic reactions, beginning with appropriate precursors. For imidazo[2,1-c] triazine derivatives, synthesis commonly begins with:
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Preparation of key intermediates containing the required functional groups
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Cyclization reactions to form the bicyclic system
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Introduction of the 4-ethoxyphenyl substituent at position 8
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Further modifications to obtain the final compound
Common reagents in these syntheses include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles under controlled reaction conditions.
Specific Synthetic Approaches
Drawing from the synthesis of closely related compounds such as 8-(4-Methylphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione, a potential synthetic route might involve:
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Reaction of appropriate 1-aryl-semicarbazides with carbonyl compounds
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Oxidation or reduction steps to adjust the oxidation state of specific positions
The synthesis of imidazo[2,1-c] triazines has been previously reported by researchers at the Department of Synthesis and Technology of Drugs, with various aryl substituents at position 8 .
Structural Characterization
Spectroscopic Analysis
Structural characterization of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione would typically involve various spectroscopic techniques:
IR Spectroscopy
Based on related compounds, expected characteristic IR absorption bands would include:
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C=O stretching vibrations around 1691 cm⁻¹ (carbonyl groups)
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C=N stretching vibrations around 1580 cm⁻¹ (ring junction)
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C-O-C stretching vibrations (ethoxy group)
The frequency difference between the carbonyl (C=O) and C=N bond vibrations is typically in the range of 109-112 cm⁻¹ for imidazo[2,1-c] triazine derivatives .
NMR Spectroscopy
The ¹H NMR spectrum would likely show signals corresponding to:
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Aromatic protons of the 4-ethoxyphenyl group
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Ethoxy group protons (CH₂ quartet and CH₃ triplet)
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Methylene protons of the tetrahydro portion
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NH protons if present
The ¹³C NMR would display signals for carbonyl carbons, aromatic carbons, ethoxy carbons, and the carbons of the heterocyclic ring system .
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight of 274.28 g/mol and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z 274, with fragment ions corresponding to the loss of various groups .
Biological Activities and Applications
Anticancer Activity
Compounds in the imidazo[2,1-c] triazine class have shown potential anticancer properties. Studies have indicated that certain derivatives reveal potent anticancer activities . For example, fused 1,2,4-triazine derivatives, including imidazo[2,1-c] triazine derivatives, have been found to possess anticancer activities against various cell lines, including lung, leukemia, CNS, and breast cancer .
Antimicrobial Activity
Many imidazo[2,1-c] triazine derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the ethoxy group may influence this activity due to altered lipophilicity and membrane permeability .
Structure-Activity Relationships
The biological activity of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione is likely influenced by several structural features:
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The imidazo[2,1-c] triazine core provides a scaffold recognized in biologically active compounds
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The 4-ethoxyphenyl substituent at position 8 affects lipophilicity and potential receptor interactions
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The dione functionality at positions 3 and 4 may participate in hydrogen bonding with biological targets
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The partially saturated nature of the ring system (tetrahydro) influences the three-dimensional conformation
Pharmacokinetic Properties and Drug-Likeness
Lipophilicity and Drug-Likeness Assessment
The lipophilicity of 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione is an important factor in determining its pharmacokinetic properties. Studies on similar 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione derivatives have demonstrated a correlation between lipophilicity and biological activity .
The drug-likeness of compounds in this class can be assessed using Lipinski's rule of five, which considers:
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Molecular weight (< 500 g/mol)
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Lipophilicity (log P < 5)
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Number of hydrogen bond donors (< 5)
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Number of hydrogen bond acceptors (< 10)
8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione likely meets these criteria, suggesting favorable pharmacokinetics for potential oral administration .
Structure-Toxicity Relationships
Research on related compounds suggests that lipophilicity variation in imidazo[2,1-c] triazine-3,4-diones correlates with acute toxicity. The relationship between log P values and log(1/LD₅₀) has been established for similar derivatives, providing insights into potential toxicity concerns .
Current Research and Future Directions
Research Status
Current research on 8-(4-Ethoxyphenyl)-2,6,7,8-tetrahydroimidazo[2,1-c] triazine-3,4-dione is limited, but studies on related compounds in the imidazo[2,1-c] triazine family suggest several promising research directions:
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Further exploration of anticancer mechanisms and specific cancer cell line targets
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Investigation of antimicrobial properties against resistant bacterial strains
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Development of structure-activity relationships to optimize biological activity
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Exploration of novel synthetic routes to improve yield and purity
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